1-Tert-butoxy-4-methyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

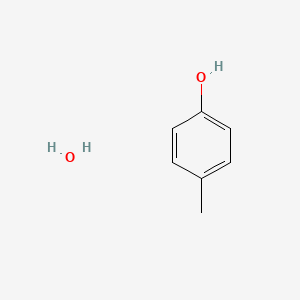

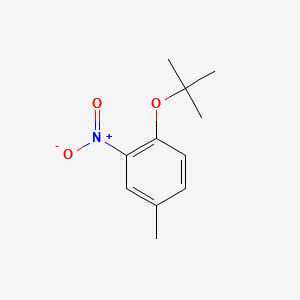

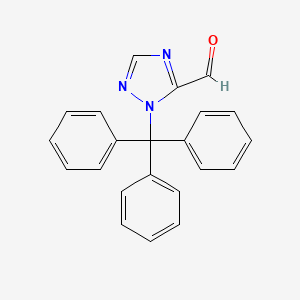

1-Tert-butoxy-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of nitrobenzene, where a tert-butoxy group and a methyl group are attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Tert-butoxy-4-methyl-2-nitrobenzene consists of a benzene ring with a tert-butoxy group, a methyl group, and a nitro group attached . The exact mass of the molecule is 209.10519334 g/mol .Applications De Recherche Scientifique

Asymmetric Synthesis via Sulfinimines

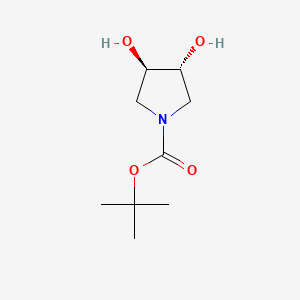

1-Tert-butoxy-4-methyl-2-nitrobenzene: plays a crucial role in asymmetric synthesis. Specifically, it serves as a chiral inductor in the stereoselective synthesis of amines and their derivatives. The enantiopure tert-butanesulfinamide, derived from this compound, has gained prominence over the last two decades. Researchers have harnessed its efficacy to create structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These heterocycles often form the core structure of natural products and therapeutically relevant compounds .

Antimicrobial Activity

Although not directly related to the compound itself, studies have explored the antimicrobial properties of certain derivatives. For instance, researchers have evaluated the antimicrobial activities of compounds derived from tert-butanesulfinamide. These investigations typically employ methods such as the disc diffusion assay to measure zones of inhibition .

Chiral Separation

In drug development, chiral purity is critical. Researchers have investigated the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (abbreviated as (2S,4S)-TBMP) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (abbreviated as (2S,4R)-TBMP). The successful separation of these intermediates is crucial for the synthesis of anti-HCV drugs .

Binary Liquid Mixtures

1-Tert-butoxy-4-methyl-2-nitrobenzene has been studied in binary liquid mixtures. Researchers have measured density (ρ) and speed of sound (u) in mixtures with other compounds, such as dipropylamine, diethylamine, and triethylamine. These investigations provide insights into intermolecular interactions and thermodynamic properties .

Propriétés

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINFAXPXAYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702577 |

Source

|

| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142596-55-2 |

Source

|

| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)